Prmt5-IN-15
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Overview
Description
Prmt5-IN-15 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where PRMT5 is often overexpressed and associated with poor prognosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-15 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The synthetic route typically begins with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against PRMT5 . Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent results. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
Prmt5-IN-15 has a wide range of scientific research applications, including:
Mechanism of Action
Prmt5-IN-15 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular signaling pathways. The molecular targets of this compound include histones and non-histone proteins involved in critical cellular processes such as transcriptional regulation, RNA splicing, and signal transduction . By blocking PRMT5 activity, this compound induces cell cycle arrest, apoptosis, and reduced tumor growth in preclinical models .
Comparison with Similar Compounds
Prmt5-IN-15 is unique among PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:
PRT382: Another PRMT5 inhibitor with demonstrated efficacy in preclinical models of mantle cell lymphoma.
Pemrametostat: A PRMT5 inhibitor used in combination with other therapies to overcome resistance in breast cancer.
AZ-PRMT5i-1: An orally available PRMT5 inhibitor with significant in vivo efficacy in cancer models.
This compound stands out due to its distinct chemical structure and mechanism of action, which provide a unique therapeutic profile compared to other PRMT5 inhibitors .
Properties
Molecular Formula |
C24H23F3N6O2 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(1S,2R,3aR,4S,6aR)-4-[(2-amino-3,5-difluoroquinolin-7-yl)methyl]-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2,3,3a,4,5,6-hexahydro-1H-pentalene-1,6a-diol |
InChI |
InChI=1S/C24H23F3N6O2/c25-14-4-10(5-17-12(14)6-15(26)21(28)32-17)3-11-1-2-24(35)13(11)7-18(20(24)34)33-8-16(27)19-22(29)30-9-31-23(19)33/h4-6,8-9,11,13,18,20,34-35H,1-3,7H2,(H2,28,32)(H2,29,30,31)/t11-,13+,18+,20-,24+/m0/s1 |
InChI Key |
WPRNOFYKKDCQPH-KFDHBNDTSA-N |
Isomeric SMILES |
C1C[C@]2([C@@H]([C@@H]1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)C[C@H]([C@@H]2O)N5C=C(C6=C(N=CN=C65)N)F)O |
Canonical SMILES |
C1CC2(C(C1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)CC(C2O)N5C=C(C6=C(N=CN=C65)N)F)O |
Origin of Product |
United States |
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